molecular formula C21H19FN4O3 B2926881 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1170795-67-1

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2926881
CAS No.: 1170795-67-1
M. Wt: 394.406
InChI Key: QECYZIZGPUQSAI-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the oxadiazole and pyrrolidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used as a probe in biological studies to investigate cellular pathways and molecular interactions.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

    Binding Interactions: The compound’s binding interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide and other oxadiazole derivatives share structural similarities.

    Uniqueness: The presence of the fluorophenyl and dimethylphenyl groups, along with the oxadiazole and pyrrolidine rings, imparts unique chemical and biological properties to the compound.

    Comparative Analysis: Compared to similar compounds, this compound may exhibit enhanced stability, specificity, and efficacy in its applications.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-12-3-4-13(2)17(9-12)20-24-25-21(29-20)23-19(28)14-10-18(27)26(11-14)16-7-5-15(22)6-8-16/h3-9,14H,10-11H2,1-2H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECYZIZGPUQSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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